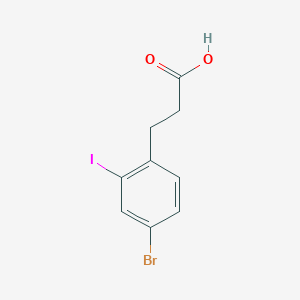
Benzenepropanoic acid, 4-bromo-2-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 4-bromo-2-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with bromine and iodine atoms, along with a propanoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-bromo-2-iodo- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes bromination and iodination. The process may involve the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 4-bromo-2-iodo- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromine and iodine substituents can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenepropanoic acid derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
科学的研究の応用
Benzenepropanoic acid, 4-bromo-2-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Benzenepropanoic acid, 4-bromo-2-iodo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological and chemical activities.
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, 4-bromo-2-chloro-
- Benzenepropanoic acid, 4-iodo-2-chloro-
- Benzenepropanoic acid, 4-bromo-2-fluoro-
Uniqueness
Benzenepropanoic acid, 4-bromo-2-iodo- is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties compared to similar compounds
特性
分子式 |
C9H8BrIO2 |
|---|---|
分子量 |
354.97 g/mol |
IUPAC名 |
3-(4-bromo-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChIキー |
FOXHYZXIEMSWQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)I)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


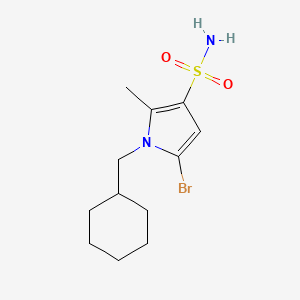
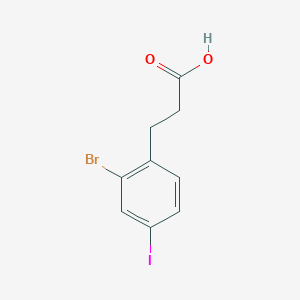
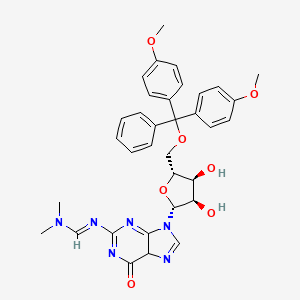
![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine](/img/structure/B12330225.png)
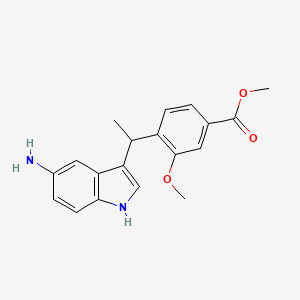

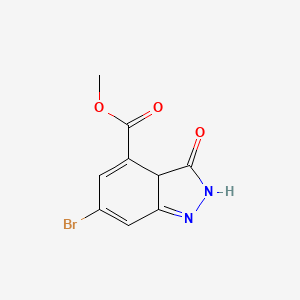
![(R) N,N-bis-[(Z)-4-(7,8-dimethoxy-2-oxo-1,3-dihydrobenzo[d]azepin-3-yl)but-2-enyl]-2-(3,4-dimethoxyphenyl)-propanamine](/img/structure/B12330236.png)
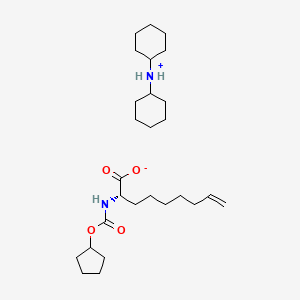
![4-Iodo-1-methyl-1H-benzo[d]imidazole](/img/structure/B12330250.png)
![cobalt(3+);[5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite](/img/structure/B12330263.png)
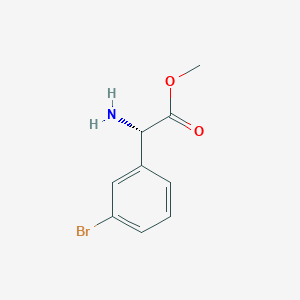
![3-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12330284.png)
